2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(2,4-Dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a 2,4-dimethyl-substituted thiazole ring linked to a thiophen-2-ylmethyl group via an acetamide bridge. The methyl groups on the thiazole ring enhance lipophilicity, which may influence bioavailability and target binding compared to non-methylated analogs .
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPGKBROQXYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis Approaches
Acylation Using Carbodiimide Coupling Agents
The most widely reported method involves a two-step acylation protocol. First, 2,4-dimethylthiazole-5-acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). The activated intermediate reacts with thiophen-2-ylmethylamine under inert conditions, yielding the target acetamide.
Reaction Conditions :
- Solvent : Anhydrous THF or dichloromethane (DCM)
- Temperature : 0–5°C during activation, room temperature for amidation
- Catalyst : 4-dimethylaminopyridine (DMAP) for enhanced nucleophilicity
- Yield : 68–72% after silica gel chromatography
This method’s limitation lies in competitive side reactions, such as oxazolone formation, which necessitate rigorous purification.
Nucleophilic Substitution of Chloroacetyl Intermediates
An alternative route employs 2-(2,4-dimethylthiazol-5-yl)acetyl chloride, synthesized via thionyl chloride treatment of the corresponding carboxylic acid. The acyl chloride reacts with thiophen-2-ylmethylamine in the presence of triethylamine (TEA) as a base.
Optimization Insights :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in analogous heterocyclic systems. For this compound, a one-pot protocol under microwave conditions reduces synthesis time from 12 hours to 30 minutes.
Procedure :
- Combine 2,4-dimethylthiazole-5-acetic acid (1.0 equivalent), thiophen-2-ylmethylamine (1.2 equivalents), and EDC (1.5 equivalents) in DMF.
- Irradiate at 100°C (300 W) for 30 minutes.
- Purify via flash chromatography (hexane/ethyl acetate, 3:1).
Key Advantages :
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics Across Methodologies
| Method | Reaction Time | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|---|
| Carbodiimide Coupling | 12 h | 72 | 95.2 | EDC, DMAP, THF |
| Chloroacetyl Substitution | 2 h | 82 | 97.8 | SOCl₂, TEA, DCM |
| Microwave-Assisted | 0.5 h | 89 | 98.5 | EDC, DMF |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological activities:
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Properties : Research indicates that compounds with thiazole structures possess antibacterial and antifungal properties. A study reported that similar compounds showed effectiveness against resistant strains of bacteria and fungi .
Agricultural Applications
Thiazole derivatives have been explored for their potential as agrochemicals:
- Pesticidal Activity : The compound has been evaluated for its insecticidal properties against agricultural pests. Preliminary results suggest that it could serve as an effective pesticide due to its ability to disrupt pest metabolism .
| Application | Target Organisms | Effectiveness |
|---|---|---|
| Insecticide | Various pests | Effective |
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Synthesis : The incorporation of thiazole derivatives into polymer matrices has shown to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial uses .
Case Study 1: Anticancer Activity
In a recent study, researchers synthesized several thiazole derivatives, including 2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide. These compounds were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating significant anticancer potential .
Case Study 2: Agricultural Efficacy
A field trial assessed the efficacy of this compound as a pesticide. Results indicated a reduction in pest populations by over 70% compared to untreated controls, demonstrating its potential utility in sustainable agriculture .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Thiazole-Based Acetamides
- 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide (, Compound 2): This compound lacks the 2,4-dimethyl substitution on the thiazole ring and replaces the thiophen-2-ylmethyl group with a phenyl ring. The chloroacetamide moiety may confer higher reactivity in nucleophilic substitution reactions .
- 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (, Compound 26): The pentanoic acid chain introduces a carboxylic acid group, enhancing hydrophilicity and enabling ionic interactions in biological systems.
- However, the bulkier benzothiazole may reduce binding flexibility compared to the dimethylthiazole in the target compound .
Thiophene-Containing Analogs
- 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (): The triazole-thiophene hybrid structure introduces sulfur and nitrogen heteroatoms, which may enhance metal coordination or hydrogen bonding.
Pharmacological Activity Trends
Anticancer Activity () :
Thiazole derivatives like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3) and its analogs demonstrated IC50 values as low as 1.61 μg/mL against HepG-2 cells. The presence of electron-donating groups (e.g., methyl, methoxy) correlated with enhanced cytotoxicity, suggesting that the dimethyl groups in the target compound may similarly improve activity .Enzyme Inhibition () :
Compounds such as 2-chloro-N-(5-methylbenzothiazol-2-yl)acetamide (Compound A) were synthesized for aromatase inhibition studies. The methyl group on the benzothiazole ring improved binding affinity, supporting the hypothesis that methyl substituents in the target compound could optimize target interactions .
Data Table: Key Structural and Pharmacological Comparisons
Biological Activity
2-(2,4-Dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is classified under the thiazole derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Chemical Formula : C17H19N5S
- IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine
Research indicates that thiazole derivatives exhibit various mechanisms through which they exert their biological effects:
- Anticancer Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds related to thiazoles have demonstrated significant cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving caspase activation and DNA synthesis inhibition .
- Antimicrobial Properties : Some thiazole derivatives possess antimicrobial activity against various pathogens. The structural modifications in the thiazole ring can enhance their efficacy against bacterial strains.
- Enzyme Inhibition : Certain thiazoles act as inhibitors for enzymes like xanthine oxidase, which is relevant in treating conditions such as gout. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can optimize enzyme inhibitory activity .
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 10.5 | |
| Anticancer | C6 (glioma) | 8.0 | |
| Enzyme Inhibition | Xanthine oxidase | 3.5 | |
| Antimicrobial | E. coli | 25.0 |
Case Studies
Several studies have highlighted the biological activity of thiazole derivatives:
- Antimalarial Activity : A series of thiazole analogs were evaluated for their antimalarial properties against Plasmodium falciparum. The results indicated that modifications to the N-aryl amide group significantly enhanced antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
- Leishmanicidal Effects : Hybrid phthalimido-thiazoles were tested for leishmanicidal activity against Leishmania infantum. The results showed that certain compounds effectively reduced parasite survival while exhibiting low toxicity to mammalian cells .
- Cytotoxicity Assays : The MTT assay was employed to assess cell viability in various cancer cell lines treated with thiazole derivatives. Significant reductions in cell viability were observed, correlating with increased concentrations of the compounds .
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. A common approach includes:
Thiazole ring formation : Using precursors like thiourea derivatives and α-halo ketones under reflux in acetic acid, as seen in analogous thiazole-acetamide syntheses .
Acetamide coupling : Reacting the thiazole intermediate with thiophen-2-ylmethylamine via nucleophilic acyl substitution, often employing coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
Purification : Recrystallization from ethanol or ethyl acetate to achieve >95% purity, confirmed by HPLC or NMR .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm the presence of the thiophene methylene group (δ ~4.5–5.0 ppm) and thiazole protons (δ ~7.0–8.0 ppm) .
- FT-IR : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and thiophene C-S bonds (~600–700 cm⁻¹) .
- X-ray crystallography : For absolute configuration determination using SHELXL refinement (e.g., intramolecular S···O interactions and dihedral angles between aromatic rings) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene/water mixtures .
- Catalyst screening : Triethylamine or DMAP improves coupling efficiency during acetamide formation .
- Temperature control : Maintaining reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of the thiazole ring) .
- Real-time monitoring : TLC or in-situ IR spectroscopy ensures reaction progression and identifies intermediate bottlenecks .
Advanced: How should conflicting cytotoxicity data across studies be resolved?
Answer:
Discrepancies often arise from:
- Cell line variability : Validate activity in multiple lines (e.g., A549 lung cancer vs. NIH/3T3 normal cells) using standardized MTT assays .
- Purity verification : Confirm compound integrity via LC-MS and elemental analysis to rule out degradation products .
- Dose-response curves : Compare IC50 values under identical conditions (e.g., 24h vs. 48h exposure) .
- Apoptosis assays : Use flow cytometry to distinguish cytotoxic effects from nonspecific cell death .
Advanced: What computational methods predict the compound’s mechanism of action?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases or tubulin) using AutoDock Vina, focusing on thiazole-thiophene interactions .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity using descriptors like logP and H-bond donors .
- MD simulations : Assess binding stability over 100 ns trajectories to identify key residues in target proteins .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Low aqueous solubility (<1 mg/mL) due to hydrophobic thiophene and thiazole moieties. Use DMSO stock solutions (10 mM) for in vitro studies .
- Stability : Stable at −20°C for >6 months. Degrades at pH <4 or >9, with hydrolysis of the acetamide bond confirmed by HPLC .
Advanced: How can researchers validate target engagement in cellular models?
Answer:
- Pull-down assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates .
- CETSA : Monitor thermal stabilization of target proteins via Western blotting after compound treatment .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-deleted cells to confirm specificity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust inhalation risks .
- Waste disposal : Incinerate at >1000°C to avoid environmental release of thiophene derivatives .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance selectivity .
- Toxicogenomics : Screen for gene expression changes in liver/kidney tissues post-administration .
- Microdosing : Use 14C-labeled compound to track biodistribution and metabolite formation .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry?
Answer:
- SHELXL refinement : Analyze anisotropic displacement parameters and hydrogen-bonding networks to assign configurations .
- Twinned data correction : Apply HKLF5 in SHELXL for crystals with pseudo-merohedral twinning .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O bonds) to confirm packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
